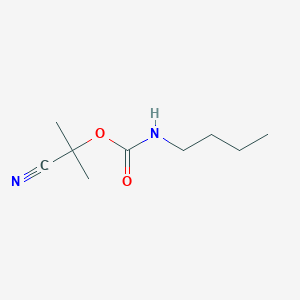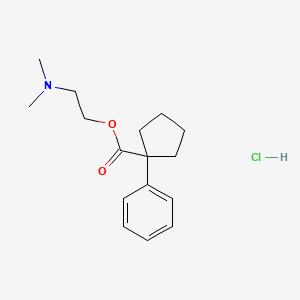
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride, also known as DMPP, is a synthetic compound that has been widely used in scientific research. DMPP is a piperazine derivative that has been synthesized for its unique biological properties and has been studied for its potential therapeutic applications.
作用机制
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride acts as an agonist of the nicotinic acetylcholine receptor (nAChR) and the transient receptor potential vanilloid 1 (TRPV1) ion channel. It binds to these receptors and activates them, leading to various physiological and biochemical effects. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which play a crucial role in the regulation of various physiological processes.
Biochemical and Physiological Effects
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which play a crucial role in the regulation of various physiological processes. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has also been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
实验室实验的优点和局限性
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has several advantages for lab experiments. It is a highly potent and selective agonist of the nAChR and TRPV1 ion channel, making it an ideal tool compound for studying the function of these receptors. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride is also stable and easy to handle, making it suitable for various experimental conditions.
However, 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to study its long-term effects. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride also has some off-target effects, which can complicate the interpretation of experimental results.
未来方向
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has several potential future directions for scientific research. It has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has also been used as a tool compound to study the function of specific receptors and ion channels in the nervous system.
Future research could focus on the development of more potent and selective 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride analogs for therapeutic applications. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride could also be used in combination with other drugs to enhance their therapeutic effects. Additionally, 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride could be used to study the role of nAChR and TRPV1 ion channel in various physiological and pathological conditions.
Conclusion
In conclusion, 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride is a synthetic compound that has been widely used in scientific research. It has been studied for its potential therapeutic applications in various diseases and has been used as a tool compound to study the function of specific receptors and ion channels in the nervous system. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has several advantages for lab experiments, but also has some limitations. Future research could focus on the development of more potent and selective 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride analogs for therapeutic applications and the study of the role of nAChR and TRPV1 ion channel in various physiological and pathological conditions.
合成方法
The synthesis of 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride involves the reaction of 1-(2,2-diphenylpropanoyl)piperazine with hydrochloric acid. The reaction takes place under specific conditions of temperature and pressure, and the resulting product is a white crystalline powder. The purity of 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has been used extensively in scientific research due to its unique biological properties. It has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has also been used as a tool compound to study the function of specific receptors and ion channels in the nervous system.
属性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-20(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19(23)22-15-13-21(2)14-16-22;/h3-12H,13-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQBJPSXDMLVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3,3-diphenylpropyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5176247.png)



![2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5176278.png)

![1-[2-(3-fluorophenyl)ethyl]-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5176295.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5176301.png)
![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)

![(1R)-N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)

![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)